Duvelisib R enantiomer

Description

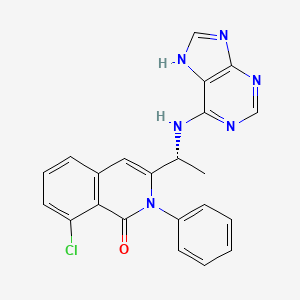

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVQHLPISAIATJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of Duvelisib R enantiomer"

An In-Depth Technical Guide to the Synthesis and Characterization of the Duvelisib R-Enantiomer

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

Duvelisib, an inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, is a clinically significant therapeutic agent approved for the treatment of certain hematological malignancies. As the S-enantiomer is the pharmacologically active moiety, the synthesis and characterization of the corresponding R-enantiomer are of critical importance for a comprehensive understanding of the drug's stereospecific activity, potential off-target effects, and for use as a reference standard in enantiomeric purity assays. This guide provides a detailed examination of the synthetic strategies and analytical methodologies required for the isolation and characterization of the Duvelisib R-enantiomer, underpinned by field-proven insights and authoritative references.

Introduction: The Stereochemical Imperative of Duvelisib

Duvelisib (marketed as Copiktra®) is a small molecule inhibitor targeting the δ and γ isoforms of PI3K, which are critical components of the B-cell receptor (BCR) and chemokine signaling pathways, respectively. Its therapeutic efficacy in chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) stems from its ability to disrupt these pathways, thereby inhibiting cancer cell proliferation, survival, and trafficking.

Duvelisib possesses a single stereocenter, and its pharmacological activity resides exclusively in the S-enantiomer. Consequently, the R-enantiomer is considered a chiral impurity. Regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. Therefore, the ability to synthesize, isolate, and characterize the R-enantiomer is not merely an academic exercise but a fundamental requirement for:

-

Reference Standard: For the development and validation of analytical methods to quantify the level of the R-enantiomer in the active pharmaceutical ingredient (API).

-

Pharmacological Profiling: To investigate any potential off-target activities or toxicities associated with the R-enantiomer.

-

Process Optimization: To understand and control the stereochemical outcome of the manufacturing process.

This guide will delineate the practical approaches to obtaining and characterizing the Duvelisib R-enantiomer.

Synthetic Strategies for Accessing the Duvelisib R-Enantiomer

The primary challenge in obtaining the R-enantiomer lies in controlling the stereochemistry of the chiral amine intermediate. Two principal strategies are employed:

-

Chiral Resolution: Separation of a racemic mixture of the enantiomers.

-

Asymmetric Synthesis: Direct synthesis of the desired enantiomer.

Chiral Resolution via Diastereomeric Salt Formation

A common and scalable approach involves the resolution of a racemic intermediate, such as (±)-5-amino-2-methyl-N-(1-phenylpropyl)benzamide. This method relies on the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine intermediate in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add a stoichiometric amount of a chiral acid, such as (R)-(-)-Mandelic acid or (+)-Di-p-toluoyl-D-tartaric acid.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical and often requires optimization.

-

Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or K2CO3) to liberate the free R-enantiomer of the amine.

-

Extraction: Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Coupling: The resulting enantiomerically pure amine is then coupled with the appropriate heterocyclic partner to yield the final Duvelisib R-enantiomer.

Causality Explanation: The success of this method hinges on the differential solubility of the two diastereomeric salts. The specific crystalline lattice formed by one diastereomer is more stable and thus precipitates preferentially, allowing for physical separation.

Asymmetric Synthesis

While chiral resolution is effective, asymmetric synthesis offers a more elegant and potentially more efficient route by creating the desired stereocenter directly. This often involves the use of a chiral catalyst or a chiral auxiliary.

Analytical Characterization of the Duvelisib R-Enantiomer

Once synthesized, a rigorous analytical characterization is required to confirm the identity, purity, and stereochemical integrity of the R-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of Duvelisib. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, is typically effective.

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a known concentration of the synthesized R-enantiomer in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Enantiomeric Purity Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H (or equivalent) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the Duvelisib R-enantiomer. The spectra should be identical to that of the S-enantiomer, as they are constitutionally identical.

-

The use of chiral shift reagents can be employed to distinguish between the enantiomers in solution, although this is less common than chiral HPLC.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. The mass spectrum of the R-enantiomer will be identical to that of the S-enantiomer.

Circular Dichroism (CD) Spectroscopy:

-

CD spectroscopy is a powerful technique for distinguishing between enantiomers. Enantiomers of a chiral molecule will produce mirror-image CD spectra. This provides definitive proof of the absolute configuration when compared to the known spectrum of the S-enantiomer.

Visualizing the Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of the Duvelisib R-enantiomer via the chiral resolution pathway.

Caption: Workflow for Duvelisib R-Enantiomer Synthesis and Characterization.

Conclusion

The synthesis and characterization of the Duvelisib R-enantiomer are indispensable for the development, manufacturing, and regulatory compliance of Duvelisib. While often viewed as a simple impurity, a thorough understanding of the R-enantiomer through its synthesis and rigorous characterization provides the necessary tools for ensuring the safety, quality, and efficacy of the final drug product. The methodologies outlined in this guide, from chiral resolution to advanced spectroscopic and chromatographic analysis, represent a robust framework for researchers and drug development professionals working with this important therapeutic agent.

References

-

Title: Copiktra (duvelisib) prescribing information Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Duvelisib: a review of its use in relapsed or refractory chronic lymphocytic leukaemia/small lymphocytic lymphoma and follicular lymphoma Source: National Center for Biotechnology Information (NCBI) URL: [Link]

An In-depth Technical Guide to Chiral Synthesis Methods for Duvelisib Enantiomers

Abstract

Duvelisib, an orally administered dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, is a clinically significant therapeutic agent for the treatment of certain hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL).[1][2] The therapeutic efficacy of Duvelisib is attributed to its (S)-enantiomer, which necessitates highly stereocontrolled synthetic manufacturing processes. This in-depth technical guide provides a comprehensive overview and critical analysis of the principal chiral synthesis methodologies employed to produce the enantiomerically pure (S)-Duvelisib. We will explore strategies rooted in the chiral pool, classical resolution of racemates, and emerging catalytic asymmetric methods, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of complex chiral pharmaceutical agents.

Introduction: The Significance of Chirality in Duvelisib's Therapeutic Action

Duvelisib, chemically known as (S)-8-chloro-2-phenyl-3-[1-(9H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one, exerts its therapeutic effect by inhibiting the δ and γ isoforms of PI3K.[3] This inhibition disrupts signaling pathways crucial for the proliferation and survival of malignant B-cells.[4][5] The stereochemistry at the C1 position of the ethylamino side chain is paramount; the biological activity resides exclusively in the (S)-enantiomer. Consequently, the development of efficient and scalable synthetic routes to obtain enantiomerically pure (S)-Duvelisib is a critical aspect of its pharmaceutical development and manufacturing.[6] This guide will dissect and compare the primary strategies for achieving this stereochemical control.

Duvelisib's Mechanism of Action: A Stereospecific Interaction

The PI3K signaling pathway is a pivotal regulator of cell growth, survival, and proliferation.[] Duvelisib's dual inhibition of the δ and γ isoforms, which are predominantly expressed in hematopoietic cells, provides a targeted approach for treating B-cell malignancies.[8] The (S)-enantiomer's specific three-dimensional arrangement allows for optimal binding within the ATP-binding pocket of the PI3K enzymes, leading to potent inhibition. The (R)-enantiomer, conversely, does not fit as effectively and is considered the less active enantiomer.

Caption: Chiral Pool Synthesis of (S)-Duvelisib.

The synthesis of the key intermediate, tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate, is a critical step. [6]

-

(S)-2-aminopropanoic acid is first converted to its methyl ester hydrochloride.

-

The amine group is then protected with a tert-butyloxycarbonyl (Boc) group.

-

The protected amino acid is subsequently coupled with the carbanion derived from 2-chloro-6-methyl-N-phenylbenzamide to yield the key β-ketoamino acid derivative.

-

Treatment of this intermediate with hydrochloric acid in methanol facilitates the deprotection of the amine group and subsequent cyclization to form the desired isoquinolinone derivative, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . [6]

The use of (S)-alanine as a starting material is advantageous due to its low cost and high enantiomeric purity, which is directly transferred to the final product. This strategy avoids the need for a chiral separation step, which can be costly and reduce the overall yield. The Boc protecting group is a strategic choice due to its stability under the reaction conditions required for the coupling reaction and its facile removal under acidic conditions, which simultaneously promotes the desired cyclization.

Chiral Resolution: Separation of Enantiomers

An alternative to asymmetric synthesis is the preparation of a racemic mixture of a key intermediate, followed by resolution to isolate the desired (S)-enantiomer. This method is particularly useful when a direct asymmetric synthesis is challenging or not cost-effective on a large scale.

The key chiral intermediate, 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, can be synthesized as a racemate and then resolved. A common and effective method for the resolution of amines is the formation of diastereomeric salts with a chiral acid.

-

A racemic mixture of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as methanol.

-

A chiral resolving agent, such as D-tartaric acid , is added to the solution. [9]3. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. [9]Due to the different spatial arrangements of the diastereomers, they exhibit different physical properties, including solubility.

-

The less soluble diastereomeric salt, in this case, the salt of the (S)-amine with D-tartaric acid, selectively crystallizes out of the solution.

-

The crystalline salt is isolated by filtration.

-

The purified diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the enantiomerically enriched (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . [9]

Caption: Chiral Resolution via Diastereomeric Salt Formation.

The success of a chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. Tartaric acid and its derivatives are frequently employed due to their availability in both enantiomeric forms and their ability to form well-defined crystalline salts with amines. [10]The key to this process is the difference in the crystal lattice energies of the two diastereomeric salts, which dictates their relative solubilities. While this method can be highly effective, a significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%. However, the undesired enantiomer can often be racemized and recycled, improving the overall process economy.

Catalytic Asymmetric Synthesis: The Pursuit of Efficiency

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral compounds. This strategy involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. While specific, detailed industrial processes for a catalytic asymmetric synthesis of Duvelisib are not widely published in open literature, the principles can be applied to the synthesis of its key chiral amine intermediate.

A plausible strategy involves the asymmetric hydrogenation of a prochiral imine or enamine precursor to the chiral amine intermediate. This would require a suitable chiral transition metal catalyst, such as one based on rhodium or iridium with a chiral phosphine ligand.

-

Synthesis of Prochiral Precursor: A prochiral precursor, such as 3-(1-iminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, would be synthesized.

-

Asymmetric Hydrogenation: The prochiral imine would be subjected to hydrogenation in the presence of a chiral catalyst (e.g., a Rh(I) or Ir(I) complex with a chiral bisphosphine ligand like BINAP) under a hydrogen atmosphere.

-

Stereoselective Reduction: The chiral catalyst would coordinate to the imine and direct the delivery of hydrogen from one face, leading to the preferential formation of the (S)-amine.

-

Isolation: The enantiomerically enriched (S)-amine would be isolated and purified.

Caption: Catalytic Asymmetric Synthesis Workflow.

The development of a successful catalytic asymmetric process hinges on the rational design and screening of chiral catalysts and ligands to achieve high enantioselectivity and turnover numbers. The advantage of this approach is the potential for high yields and excellent enantiomeric excess without the need for stoichiometric chiral reagents or resolving agents. This methodology is often favored in industrial settings for its efficiency and sustainability.

Comparative Analysis of Chiral Synthesis Methods

The choice of a synthetic strategy for (S)-Duvelisib on an industrial scale is a multifactorial decision, balancing cost, efficiency, scalability, and regulatory considerations.

| Method | Key Advantages | Key Disadvantages | Typical Yield (Desired Enantiomer) | Typical Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | High enantiomeric purity from the start; well-established chemistry. | Limited by the availability and cost of the chiral starting material. | Good to Excellent | >99% |

| Chiral Resolution | Applicable when direct asymmetric synthesis is difficult; can produce high ee. | Theoretical max yield of 50% (without racemization/recycle); requires screening of resolving agents. | Moderate (approaching 50%) | >98% after crystallization |

| Catalytic Asymmetric Synthesis | High atom economy; high potential yield; environmentally friendly. | Requires development of a specific and highly selective catalyst; catalyst cost can be high. | Potentially Excellent | >95% |

Conclusion and Future Perspectives

The synthesis of the enantiomerically pure (S)-enantiomer of Duvelisib is a critical aspect of its production as a therapeutic agent. This guide has detailed the primary chiral synthesis strategies, including the use of a chiral pool starting material, classical chiral resolution, and the potential application of catalytic asymmetric synthesis. The choice of the optimal method depends on a careful evaluation of factors such as cost, scale, and process robustness.

The chiral pool synthesis starting from (S)-alanine represents a reliable and well-established route. Chiral resolution offers a practical alternative, particularly if the racemic intermediate is readily accessible. Looking forward, the development of a highly efficient and selective catalytic asymmetric synthesis would represent a significant advancement in the manufacturing of Duvelisib, offering potential benefits in terms of cost, sustainability, and overall process efficiency. As the demand for targeted and stereochemically pure pharmaceuticals continues to grow, the ongoing innovation in asymmetric synthesis will undoubtedly play a pivotal role in the future of drug development and manufacturing.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Duvelisib - Wikipedia [en.wikipedia.org]

- 3. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of the Duvelisib R-enantiomer

Introduction: The Significance of Chirality in PI3K Inhibition

Duvelisib, an FDA-approved oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), has emerged as a critical therapeutic agent in the management of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL)[1][2]. Chemically, Duvelisib is the S-enantiomer of 3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one[3]. The stereochemistry of Duvelisib is paramount to its biological activity, as is common with many small molecule kinase inhibitors[3][4]. While the S-enantiomer is the pharmacologically active agent, its optical counterpart, the R-enantiomer, is often considered a "less active" stereoisomer and is monitored as a potential impurity in the final drug product.

This technical guide provides a comprehensive overview of the chemical and physical properties of the Duvelisib R-enantiomer. Understanding the characteristics of this enantiomer is crucial for researchers, scientists, and drug development professionals for several reasons. Firstly, it is essential for the development of robust analytical methods for chiral separation and purity testing of the active pharmaceutical ingredient (API). Secondly, characterizing the R-enantiomer's biological activity, even if reduced, is vital for a complete understanding of the drug's safety and efficacy profile. A computational study has suggested that the R-enantiomer of Duvelisib might be associated with lower toxicity, highlighting the potential for stereoisomers to exhibit different toxicological profiles[5]. This underscores the importance of studying both enantiomers in drug development.

This guide will delve into the known chemical and physical properties of the Duvelisib R-enantiomer, leveraging the extensive data available for the S-enantiomer and the fundamental principles of stereochemistry. Where specific experimental data for the R-enantiomer is not publicly available, this will be clearly indicated. We will also provide detailed experimental protocols for the chiral separation of Duvelisib enantiomers and illustrate the relevant biological pathways.

Chemical Properties

The chemical structure of the Duvelisib R-enantiomer is a mirror image of the S-enantiomer (Duvelisib). This difference in the three-dimensional arrangement of atoms around the chiral center, while seemingly subtle, can lead to significant differences in biological activity due to the stereospecific nature of drug-target interactions[4].

| Property | Value | Source |

| IUPAC Name | (R)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Inferred from S-enantiomer |

| Molecular Formula | C₂₂H₁₇ClN₆O | [6] |

| Molecular Weight | 416.86 g/mol | [6] |

| CAS Number | 1261590-48-0 | [6] |

Synthesis and Stereochemistry

The synthesis of Duvelisib, the S-enantiomer, has been described in the literature and typically involves a stereoselective step to introduce the chiral center with the desired (S)-configuration. The R-enantiomer can be synthesized using a similar synthetic route but employing the corresponding (R)-configured starting material or separated from a racemic mixture.

The presence of a single chiral center at the ethylamino substituent gives rise to the two enantiomers. The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules.

Physical Properties

Enantiomers exhibit identical physical properties in an achiral environment. Therefore, the melting point, boiling point, and solubility in achiral solvents of the Duvelisib R-enantiomer are expected to be identical to those of the S-enantiomer. However, they differ in their interaction with plane-polarized light, a property known as optical activity.

| Property | Value | Source |

| Appearance | White to gray solid | [6] |

| Melting Point | >190 °C (for S-enantiomer) | [1] |

| Solubility | DMSO: 100 mg/mL (239.89 mM) | [6] |

| Optical Rotation | ||

| Specific Rotation [α] | Not experimentally reported in public literature. Expected to be equal in magnitude but opposite in sign to the S-enantiomer. | Inferred |

Optical Activity

Biological Properties and Mechanism of Action

Duvelisib (the S-enantiomer) is a potent inhibitor of PI3K-δ and PI3K-γ, key enzymes in the B-cell receptor signaling pathway that are crucial for the proliferation and survival of malignant B-cells[1][2]. The R-enantiomer of Duvelisib is reported to be the "less active" enantiomer[6]. This reduced activity is attributed to a less optimal fit in the ATP-binding pocket of the PI3K enzymes due to its different three-dimensional structure.

A computational docking study has explored the interaction of both Duvelisib enantiomers with DNA, suggesting that the R-enantiomer may have a different interaction profile and potentially lower toxicity[5]. This highlights that even a "less active" enantiomer can have biological interactions that are important to characterize. However, it is crucial to note that the primary mechanism of action of Duvelisib is through PI3K inhibition, not direct DNA interaction.

PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many hematological malignancies, this pathway is aberrantly activated. Duvelisib exerts its therapeutic effect by inhibiting the δ and γ isoforms of PI3K, thereby disrupting this signaling cascade in malignant B-cells.

Caption: PI3K signaling pathway and the inhibitory action of Duvelisib enantiomers.

Experimental Protocols

The ability to separate and quantify the enantiomers of Duvelisib is critical for quality control in pharmaceutical manufacturing and for research purposes. A validated method for the enantiomeric separation of Duvelisib has been reported using Electrokinetic Chromatography (EKC).

Enantiomeric Separation of Duvelisib by Electrokinetic Chromatography (EKC)

This protocol is adapted from a published method for the stereoselective determination of Duvelisib enantiomers.

Instrumentation:

-

Capillary Electrophoresis (CE) system equipped with a diode array detector (DAD).

-

Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., total length 48.5 cm, effective length 40 cm).

Reagents and Solutions:

-

Running buffer: 25 mM phosphate buffer (pH 7.0) containing 15 mM of a chiral selector (e.g., a cyclodextrin derivative).

-

Sample solvent: Methanol or a mixture of methanol and water.

-

Capillary conditioning solutions: 0.1 M NaOH, 0.1 M HCl, and deionized water.

Procedure:

-

Capillary Conditioning:

-

Flush the new capillary with 0.1 M NaOH for 20 min.

-

Flush with deionized water for 10 min.

-

Flush with 0.1 M HCl for 10 min.

-

Flush with deionized water for 10 min.

-

Finally, flush with the running buffer for 15 min.

-

-

Sample Preparation:

-

Dissolve the Duvelisib sample (containing both enantiomers) in the sample solvent to a suitable concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Electrophoretic Conditions:

-

Injection: Hydrodynamic injection at 50 mbar for 5 s.

-

Separation voltage: 25 kV.

-

Capillary temperature: 25 °C.

-

Detection: UV detection at a wavelength of 254 nm.

-

-

Data Analysis:

-

The two enantiomers will appear as separate peaks in the electropherogram.

-

Identify the peaks corresponding to the R- and S-enantiomers by running standards of the pure enantiomers, if available, or by spiking the sample with the known S-enantiomer (Duvelisib).

-

Quantify the amount of each enantiomer by measuring the peak area.

-

Caption: Workflow for the enantiomeric separation of Duvelisib by EKC.

Conclusion

The Duvelisib R-enantiomer, while being the "less active" stereoisomer of the potent PI3K inhibitor, is a critical entity to study for a comprehensive understanding of the drug's profile. Its chemical and physical properties are largely inferred from its relationship with the well-characterized S-enantiomer, Duvelisib. The development of robust analytical methods for the chiral separation of these enantiomers is paramount for ensuring the quality and safety of the pharmaceutical product.

Further research into the specific biological activities and potential toxicological profile of the R-enantiomer is warranted. While computational studies provide intriguing insights, experimental validation is necessary to fully elucidate its role. This in-depth technical guide provides a foundational understanding of the Duvelisib R-enantiomer, compiling the available information and highlighting areas where further investigation is needed. For researchers and professionals in drug development, a thorough characterization of all stereoisomers is not just a regulatory requirement but a scientific imperative for developing safer and more effective medicines.

References

- Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. (Source not further specified in provided text)

-

Duvelisib | C22H17ClN6O | CID 50905713 - PubChem. National Center for Biotechnology Information. [Link]

- Duvelisib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (Source not further specified in provided text)

-

Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry. The Organic Chemistry Tutor. [Link]

- Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration. Journal of Chromatography A. (Source not further specified in provided text)

-

Duvelisib (R enantiomer) CAS No.1261590-48-0. Ruixibiotech. [Link]

- Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood. (Source not further specified in provided text)

- A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples and its Application to Pharmacokinetic Study in Rats. Journal of Chromatographic Science. (Source not further specified in provided text)

- Development and validation of an UPLC-ESI-MS/MS method for quantification of duvelisib in plasma: application to pharmacokinetic study in rats. RSC Advances. (Source not further specified in provided text)

- The Exploration of Chirality for Improved Druggability within the Human Kinome. Molecules. (Source not further specified in provided text)

- Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants. Indian Journal of Pharmaceutical Education and Research. (Source not further specified in provided text)

- An Advanced Computational Evaluation for the Most Biologically Active Enantiomers of Chiral Anti-Cancer Agents. Current Computer-Aided Drug Design. (Source not further specified in provided text)

Sources

- 1. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Inactive Partner: A Technical Guide to the Duvelisib R-Enantiomer's Interaction with the PI3K Pathway

Foreword: The Importance of Stereochemistry in Kinase Inhibition

In the realm of targeted therapies, the three-dimensional arrangement of atoms within a drug molecule is not a trivial detail. It is a fundamental determinant of its biological activity. The concept of chirality, where a molecule and its mirror image are non-superimposable, gives rise to enantiomers. These stereoisomers, while possessing identical chemical formulas, can exhibit vastly different pharmacological and toxicological profiles. The story of Duvelisib, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ), is a compelling case study in the significance of stereochemistry. While the S-enantiomer is the active therapeutic agent, its counterpart, the R-enantiomer, is significantly less active. This technical guide will provide an in-depth exploration of the mechanism of action, or more accurately, the mechanism of reduced action, of the Duvelisib R-enantiomer within the PI3K signaling pathway. Understanding the molecular basis for this stereochemical disparity is not merely an academic exercise; it offers crucial insights for the rational design of future kinase inhibitors with improved specificity and efficacy.

The PI3K Signaling Pathway: A Central Node in Cellular Regulation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class I PI3K isoforms (α, β, δ, and γ) are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. The δ and γ isoforms are predominantly expressed in hematopoietic cells, making them attractive targets for hematological malignancies and inflammatory diseases.[2]

Upon activation by upstream signals, such as B-cell receptor (BCR) or cytokine receptor engagement, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to their activation and the subsequent phosphorylation of a cascade of proteins that drive cellular responses.[3] Dysregulation of the PI3K pathway is a common feature in many cancers, leading to uncontrolled cell growth and survival.[2]

Figure 1: The PI3K Signaling Pathway and the Differential Effects of Duvelisib Enantiomers.

Duvelisib: A Tale of Two Enantiomers

Duvelisib (formerly IPI-145) is an oral small molecule inhibitor that targets the δ and γ isoforms of PI3K.[2] The commercially available drug, Copiktra®, is the pure S-enantiomer.[4] Initial development and many preclinical studies were conducted with the racemic mixture. The S-enantiomer is a potent inhibitor of PI3Kδ and PI3Kγ, with IC50 values in the low nanomolar range.[5][6] In stark contrast, the R-enantiomer is significantly less active as a PI3K inhibitor.[7]

Comparative Inhibitory Activity

While precise IC50 values for the R-enantiomer are not widely published in peer-reviewed literature, data from commercial suppliers and the consensus in the field indicate a substantial difference in potency between the two enantiomers. The inhibitory activity of the racemic mixture of Duvelisib against the class I PI3K isoforms is presented in the table below. Given that the R-enantiomer is considered the "less active" form, it can be inferred that the potent inhibitory activity of the racemate is almost entirely attributable to the S-enantiomer.

| PI3K Isoform | Racemic Duvelisib IC50 (nM) |

| PI3Kα | 1602 |

| PI3Kβ | 85 |

| PI3Kδ | 2.5 |

| PI3Kγ | 27 |

| Table 1: Inhibitory activity of racemic Duvelisib against Class I PI3K isoforms. Data compiled from multiple sources.[5][6] |

The profound difference in inhibitory activity underscores the critical role of the stereocenter in the interaction between Duvelisib and the ATP-binding pocket of the PI3K enzymes.

The Molecular Basis of Stereoselectivity: A Structural Perspective

The reduced activity of the Duvelisib R-enantiomer can be understood by examining the molecular interactions within the ATP-binding pocket of the PI3K catalytic subunit. While a crystal structure of the R-enantiomer bound to a PI3K isoform is not publicly available, we can infer the structural basis for its reduced affinity through molecular modeling and by drawing parallels with other chiral kinase inhibitors.

The Duvelisib molecule contains a single chiral center. The specific spatial arrangement of the substituents around this carbon atom dictates how the molecule fits into the highly structured active site of the enzyme. It is hypothesized that the orientation of a key functional group in the R-enantiomer leads to a steric clash with amino acid residues in the binding pocket, preventing the optimal alignment required for high-affinity binding and potent inhibition. In contrast, the S-enantiomer is thought to position its functional groups in a manner that allows for favorable hydrogen bonding and hydrophobic interactions with the enzyme, leading to its potent inhibitory activity.

Sources

- 1. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]

- 2. amplity.com [amplity.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. amsbio.com [amsbio.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: The Strategic Use of Duvelisib's R-enantiomer as a High-Fidelity Inactive Control

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper utilization of the R-enantiomer of Duvelisib as an inactive control in preclinical research. Duvelisib, the (S)-enantiomer, is a potent dual inhibitor of the δ and γ isoforms of phosphoinositide 3-kinase (PI3K), a critical pathway in the proliferation and survival of various hematological malignancies.[1][2][3] To rigorously validate that the observed biological effects of Duvelisib are due to specific, on-target inhibition of PI3K-δ/γ, it is imperative to employ a control that is structurally analogous but biologically inert. This guide details the stereochemical and mechanistic basis for the R-enantiomer's inactivity, presents a comparative biochemical profile, and provides detailed, field-proven protocols for its application in both biochemical and cellular assays. By adhering to these methodologies, researchers can ensure the generation of robust, reproducible, and mechanistically sound data, thereby enhancing the scientific integrity of their findings.

Section 1: The Rationale for a Chiral Control in Kinase Inhibition Studies

Duvelisib: A Dual PI3K-δ/γ Inhibitor

Duvelisib (IPI-145) is an oral small molecule inhibitor that selectively targets the δ (delta) and γ (gamma) isoforms of PI3K.[1][4][5] These isoforms are primarily expressed in hematopoietic cells and are crucial components of the B-cell receptor (BCR) and chemokine signaling pathways, respectively.[2][3] Hyperactivation of the PI3K/AKT/mTOR signaling cascade is a well-established driver of cell growth, proliferation, and survival in many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL).[6][7] By inhibiting PI3K-δ, Duvelisib disrupts pro-survival signals within the malignant B-cells.[2][8] Concurrently, its inhibition of PI3K-γ modulates the tumor microenvironment by interfering with T-cell and myeloid cell signaling, which would otherwise support tumor growth.[2][4][8]

The Principle of Stereochemistry in Drug-Target Interaction

The vast majority of biological targets, including enzymes and receptors, are chiral. This inherent "handedness" means they interact differently with the enantiomers (non-superimposable mirror images) of a chiral drug.[9][10] In pharmacology, the more active enantiomer is termed the eutomer , while the less active one is the distomer .[10] The difference in biological activity arises from the three-dimensional arrangement of atoms, which dictates the ability of the molecule to fit precisely into the target's binding site.[9][11]

Why the R-enantiomer is the Ideal Negative Control

Using a structurally related but inactive compound is a cornerstone of rigorous pharmacology. The R-enantiomer of Duvelisib serves as the ultimate negative control for several reasons:

-

Identical Physicochemical Properties: The R- and S-enantiomers share the same molecular weight, formula, solubility, and other bulk physical properties. This eliminates potential artifacts arising from differences in compound handling, bioavailability in cell culture media, or non-specific membrane interactions.

-

Structural Homology: Its near-identical structure ensures that any observed biological effect (or lack thereof) can be confidently attributed to the specific stereochemical orientation required for target engagement, rather than off-target effects caused by a completely different chemical scaffold.

-

Dissection of On-Target vs. Off-Target Effects: If both the active (S) and inactive (R) enantiomers produce a similar biological effect, it strongly suggests an off-target mechanism or a non-specific, compound-related artifact. Conversely, if only the S-enantiomer is active, it provides powerful evidence for a specific, on-target mechanism of action.

Section 2: Comparative Profile: (S)-Duvelisib vs. (R)-Duvelisib

Duvelisib is chemically defined as 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]-1-isoquinolinone.[12] The chiral center is the ethyl group at the 3-position of the isoquinolinone core. The differential activity between the (S) and (R) enantiomers is a direct consequence of how this chiral center orients the purine moiety within the ATP-binding pocket of the PI3K catalytic subunit. The (S) configuration allows for optimal binding and inhibition, while the (R) configuration introduces a steric clash, drastically reducing its binding affinity and inhibitory potential.

Quantitative Inhibitory Activity

The most direct evidence of the R-enantiomer's suitability as a control comes from its dramatically lower potency in biochemical assays.

| Compound | Target | IC50 | Ki |

| (S)-Duvelisib | PI3K-δ | 1 nM[13] | 23 pM[13] |

| PI3K-γ | 50 nM[13] | 243 pM[13] | |

| PI3K-β | 85 nM[14] | N/A | |

| PI3K-α | 1602 nM[14] | N/A | |

| (R)-Duvelisib | PI3K-δ /γ | Significantly less active[15][16][17] | Ki: 23 pM/243 pM (δ/γ)[18]* |

*Note: There is a discrepancy in publicly available data for the R-enantiomer's Ki values, with one source[18] listing values identical to the S-enantiomer, which is likely a typographical error given its established role as the less active control. The consensus from multiple suppliers and the principles of stereochemistry confirm its significantly reduced activity.

Section 3: Experimental Protocols and Workflows

The following protocols are designed to validate the on-target activity of (S)-Duvelisib using the (R)-enantiomer as a self-validating control.

Workflow: Biochemical Validation of Differential Inhibition

This experiment confirms at the enzymatic level that the S-enantiomer, but not the R-enantiomer, inhibits PI3K activity.

Caption: Workflow for cellular p-AKT inhibition assay.

Protocol: Western Blot for Phospho-AKT (Ser473) Inhibition

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a TCL cell line with constitutive p-AKT)[19][20] in appropriate media.

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency.

-

Treat wells in triplicate with DMSO (vehicle), a fixed concentration of (S)-Duvelisib (e.g., 1 µM), and the same concentration of (R)-Duvelisib (1 µM).

-

Incubate for 2-4 hours at 37°C.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Harvest lysate and clarify by centrifugation. Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against phospho-AKT (Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with a primary antibody for Total AKT to serve as a loading control.

-

-

Data Analysis:

-

Perform densitometry to quantify the band intensity for p-AKT and Total AKT.

-

Normalize the p-AKT signal to the Total AKT signal for each lane.

-

Expected Result: A significant reduction in the normalized p-AKT signal in the (S)-Duvelisib treated cells compared to the DMSO control. The (R)-Duvelisib treated cells should show a p-AKT signal comparable to the DMSO control. [21]

-

Section 4: Visualizing the Mechanism of Action

To understand why Duvelisib is effective and why its stereochemistry is critical, it is useful to visualize its place in the PI3K signaling pathway.

Caption: The PI3K/AKT/mTOR pathway and the specific inhibitory action of (S)-Duvelisib.

Section 5: Conclusion

References

- Patsnap Synapse. (2023, September 26). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target.

- COPIKTRA® (duvelisib) HCP Site. Mechanism of Action.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Duvelisib?.

- Garlich, J. R., & O'Brien, S. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia.

- BenchChem. (2025). Application Notes and Protocols for Duvelisib In Vitro Cell Viability Assay.

- Mato, A. R., & Pagel, J. M. (2021). Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib. Cancers, 13(6), 1438.

- Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898.

- ResearchGate. Synthesis of Duvelisib monohydrate. [Diagram].

- ResearchGate. Figure 2. Duvelisib induces cell-autonomous and-nonautonomous effects.... [Image].

- Merck Millipore. PI3 Kinase Activity/Inhibitor ELISA | 17-493.

- ResearchGate. PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms.... [Image].

- Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 4785.

- MedchemExpress. Duvelisib (R enantiomer) (IPI-145 R enantiomer) | PI3K Inhibitor.

- ResearchGate. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical models of T-cell lymphoma. [PDF].

- National Center for Biotechnology Information. PubChem Compound Summary for CID 50905713, Duvelisib.

- MedchemExpress. Duvelisib (IPI-145) | PI3K Inhibitor.

- The Oncology Nurse. (2015). Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma.

- Selleck Chemicals. PI3K Inhibitors.

- Kuenzi, B. M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE, 13(7), e0197848.

- Ruixibiotech. Duvelisib (R enantiomer) CAS No.1261590-48-0.

- Ambeed.com. Duvelisib (R enantiomer) - PI3K.

- MedChemExpress. Duvelisib (R enantiomer) (IPI-145 R enantiomer) | PI3K Inhibitor.

- Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898.

- Hutt, A. J., & Tan, S. C. (2007). Stereochemistry in Drug Action. Current Medicinal Chemistry, 14(15), 1633-1662.

- Selleck Chemicals. Duvelisib (IPI-145) | PI3K δ/γ Inhibitor | CAS 1201438-56-3.

- The Oncology Pharmacist. (2019). PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events.

-

Cooke, F. T., et al. (2017). Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b]d[1][6]iazepin-6-ones as Selective PI3K-δ/γ Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1163–1167.

- Al-Sanea, M. M., et al. (2023).

- Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822.

- SlidePlayer. Stereochemistry and biological activity of drugs.

- Santa Cruz Biotechnology. Duvelisib (R enantiomer).

- ResearchGate. (2014). Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition....

- Berkeley Technology Law Journal. (2008). THE PATENTABILITY OF CHIRAL DRUGS POST-KSR.

- Flinn, I. W., et al. (2019). Combination trial of duvelisib (IPI-145) with rituximab or bendamustine/rituximab in patients with non-Hodgkin lymphoma or chronic lymphocytic leukemia.

- International Journal of Innovative Research in Science, Engineering and Technology. (2021). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.

- Brocks, D. R. (2006). Chiral Drugs: An Overview. International Journal of Clinical Pharmacology and Therapeutics, 44(9), 401-412.

- Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer, 130(7), 1695-1705.

- Niculescu, A. G., & Ruiz, L. T. (2021).

- El-Gamal, M. I., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(15), 10466-10483.

- Taylor, B. S., et al. (2015). Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer. Oncotarget, 6(40), 42735-42748.

- Janku, F. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Expert Opinion on Drug Metabolism & Toxicology, 17(6), 635-647.

Sources

- 1. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 3. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]

- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - The Oncology Pharmacist [theoncologypharmacist.com]

- 6. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]

- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Duvelisib (R enantiomer) | INK1197 R enantiomer | PI3K | Ambeed.com [ambeed.com]

- 19. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]

A Technical Guide to the Structural Analysis and Stereochemical Significance of Duvelisib

Abstract

Duvelisib (Copiktra®), an oral dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms δ and γ, represents a significant therapeutic advance in the management of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1][2] A critical, yet often overlooked, aspect of its design and function is its stereochemistry. Duvelisib is administered as a single enantiomer, (S)-3-(1-((9H-Purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one.[3][4] This guide provides an in-depth technical exploration of the structural analysis of Duvelisib, elucidating the rationale for selecting the S-enantiomer and detailing the analytical methodologies required to confirm its absolute configuration and enantiomeric purity. We will examine the interplay between stereochemistry and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Primacy of Stereochemistry in PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[5][6] Duvelisib exerts its therapeutic effect by competitively and reversibly binding to the ATP-binding pocket of the p110 subunits of PI3K-δ and PI3K-γ, isoforms predominantly expressed in hematopoietic cells.[7][8][9] This dual inhibition disrupts B-cell receptor signaling, mitigates the supportive tumor microenvironment, and ultimately induces apoptosis in malignant cells.[1][10][11]

Like many small molecule kinase inhibitors, Duvelisib possesses a chiral center. The spatial arrangement of substituents around this stereocenter dictates the molecule's three-dimensional shape, which is fundamental to the precise molecular recognition required for potent and selective target engagement.[12] The human body is an inherently chiral environment; thus, enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[13][14] One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to adverse effects.[14] For Duvelisib, the S-enantiomer is the active eutomer, while the R-enantiomer is considered the less active form.[15] The development of Duvelisib as a single-enantiomer drug underscores a critical principle in modern pharmacology: stereochemical purity is not a trivial detail but a cornerstone of safety and efficacy.[16][17]

The PI3K Signaling Pathway and Duvelisib's Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade.[1] Upon activation by upstream signals like B-cell receptor (BCR) engagement, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a host of substrates that promote cell survival and proliferation and inhibit apoptosis.[18][19] Duvelisib's inhibition of PI3K-δ and PI3K-γ blocks this cascade at a critical juncture, leading to decreased AKT phosphorylation and the induction of apoptosis in malignant B-cells.[20][21]

Structural Elucidation and Chiral Purity Determination

Confirming the absolute stereochemistry and ensuring the enantiomeric purity of (S)-Duvelisib is paramount. This requires a multi-faceted analytical approach, combining chromatographic separation with spectroscopic characterization.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

The most direct method for resolving and quantifying enantiomers is chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Electrokinetic Chromatography (EKC) are powerful techniques for this purpose.[22][23]

Methodology Insight: The key to chiral separation is the use of a chiral stationary phase (CSP) or a chiral selector in the mobile phase/background electrolyte. These chiral environments create transient diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, they interact with the stationary phase differently, leading to different retention times and enabling their separation.

Detailed Protocol: Chiral HPLC for Duvelisib Enantiomeric Purity

-

Instrumentation: A standard HPLC system equipped with a UV or Circular Dichroism (CD) detector. A CD detector offers enhanced selectivity for chiral molecules.[16][24]

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., ChiralPak AD) is often effective for separating a wide range of chiral compounds.[16]

-

Mobile Phase: A non-polar mobile phase, such as 100% Ethanol or a mixture of Hexane/Isopropanol, is typically used in normal-phase chromatography with polysaccharide CSPs. The optimal composition must be determined empirically.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength where Duvelisib has strong absorbance (e.g., 280 nm). If available, a CD detector provides both quantitative and qualitative information about the enantiomers.[25]

-

Sample Preparation: Dissolve a precisely weighed amount of Duvelisib drug substance in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis:

-

Inject a sample of racemic Duvelisib (containing both R and S enantiomers) to determine the retention times and resolution of the two peaks.

-

Inject the (S)-Duvelisib sample. The resulting chromatogram should show a single major peak corresponding to the S-enantiomer.

-

The enantiomeric excess (% ee) is calculated using the peak areas (A) of the S and R enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100. For pharmaceutical-grade (S)-Duvelisib, the % ee should be >99.5%.

-

A study has described a novel enantioselective Electrokinetic Chromatography (EKC) method using sulfobutylated-β-cyclodextrin as a chiral selector, which achieved baseline separation of Duvelisib enantiomers in just over 5 minutes and could detect the R-enantiomer impurity at a 0.1% level.[22]

Spectroscopic Confirmation of Chirality

While chromatography separates enantiomers, spectroscopy provides information about their absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][26] An achiral molecule will not produce a CD signal. Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This "mirror-image" relationship provides definitive proof of the enantiomeric nature of the separated peaks from chromatography and can be used to determine the absolute configuration by comparing the experimental spectrum to a known standard or to spectra predicted by computational chemistry.[12][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions that result in chemical shift differences (non-equivalence) for the protons or carbons near the stereocenter. This allows for the determination of enantiomeric purity directly from the NMR spectrum.

Structural Basis for Enantioselective Activity: A Computational Perspective

While experimental data on the R-enantiomer of Duvelisib is limited, computational modeling provides powerful insights into why the S-enantiomer is the eutomer. Molecular docking simulations of both enantiomers into the ATP-binding site of PI3K-δ/γ can reveal critical differences in their binding modes.

The S-enantiomer is hypothesized to position its functional groups in a way that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket, such as those in the hinge region.[7] Conversely, the R-enantiomer, due to its mirrored stereochemistry, would likely introduce steric clashes or place key interacting groups in suboptimal positions, leading to a weaker binding affinity and reduced inhibitory activity. This difference in binding energy directly correlates to the observed difference in biological potency.

Conclusion and Future Directions

The structural analysis of Duvelisib illustrates a paradigm of modern drug development where stereochemistry is a central consideration from discovery through quality control. The selection of the S-enantiomer was a deliberate choice driven by the need to optimize therapeutic efficacy while minimizing potential off-target effects or metabolic liabilities associated with the distomer. The analytical workflows detailed herein, particularly the combination of chiral chromatography and chiroptical spectroscopy, provide a robust, self-validating system for ensuring the identity, purity, and quality of the final drug product. For researchers in the field, a deep understanding of these principles and techniques is essential for the development of next-generation kinase inhibitors that are not only potent but also highly selective and safe.

References

- Title: What is the mechanism of Duvelisib?

- Title: The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib)

- Title: Circular dichroism in drug discovery and development: an abridged review Source: PubMed URL

- Title: Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases Source: PMC - NIH URL

- Title: Application of Circular Dichroism in Drug Research Source: Creative Proteomics URL

- Title: Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia Source: N/A URL

- Title: Enantiomeric separation of duvelisib by Electrokinetic Chromatography.

- Title: The phosphoinositide-3 kinase (PI3K)

- Title: Detection of Chiral Drugs Using HPLC with CD Detection | LCGC International Source: N/A URL

- Title: Effects of duvelisib on the PI3K/Akt pathway in B and T cell lines....

- Title: Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs Source: N/A URL

- Title: Circular Dichroism Spectroscopy for Chiral Compounds Source: 百泰派克生物科技 URL

- Title: Synergistic efficacy of the dual PI3K-δ/γ inhibitor duvelisib with the Bcl-2 inhibitor venetoclax in Richter syndrome PDX models | Blood Source: ASH Publications URL

- Title: Non-Hodgkin Lymphoma (NHL)

- Title: Duvelisib (R enantiomer) (IPI-145 R enantiomer)

- Title: Chemical structures of PI3K inhibitors highlighted in this article.

- Title: Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)

- Title: Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma Source: PubMed Central URL

- Title: Synthesis of duvelisib (XXXXII).

- Title: Synthesis of Duvelisib monohydrate.

- Title: Duvelisib Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL

- Title: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114)

- Title: PI3K inhibitors: review and new strategies Source: PMC - NIH URL

- Title: Duvelisib | C22H17ClN6O | CID 50905713 - PubChem Source: NIH URL

- Title: Duvelisib: A comprehensive profile Source: PubMed URL

- Title: New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound Source: Queen's University Belfast URL

- Source: Chemical Science (RSC Publishing)

- Title: Duvelisib Source: Wikipedia URL

- Title: stereochemistry and biological activity of drugs Source: N/A URL

- Source: accessdata.fda.

- Title: duvelisib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY Source: N/A URL

- Title: Duvelisib Source: LiverTox - NCBI Bookshelf URL

- Title: Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma Source: PubMed URL

- Title: Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target Source: Patsnap Synapse URL

- Title: Duvelisib, an oral dual PI3K‐δ, γ inhibitor, shows clinical activity in indolent non‐Hodgkin lymphoma in a phase 1 study Source: NIH URL

- Title: Chiral separation of 12 pairs of enantiomers by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)

- Title: A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples and its Application to Pharmacokinetic Study in Rats Source: NIH URL

- Title: Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants Source: ResearchGate URL

- Title: An Introduction to Chiral Analysis by Capillary Electrophoresis Source: Bio-Rad URL

Sources

- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 2. Duvelisib - Wikipedia [en.wikipedia.org]

- 3. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Duvelisib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Duvelisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]

- 11. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. bio-rad.com [bio-rad.com]

- 18. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]

- 19. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, duvelisib shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

- 22. Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chiral separation of 12 pairs of enantiomers by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the chiral selector and the elucidation of the chiral recognition mechanism by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]

- 25. A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples and its Application to Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]

- 27. "Unveiling Chiral Compounds: Key Applications of Circular Dichroism in Structural Analysis" [en.biotech-pack.com]

A Technical Guide to the Basic Biological Activity of the Duvelisib R-enantiomer

Abstract

Duvelisib, the approved S-enantiomer of IPI-145, is a potent dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the basic biological activity of the corresponding, less active R-enantiomer. While the S-enantiomer is the clinically relevant form, understanding the activity profile of the R-enantiomer is crucial for a complete pharmacological assessment, including potential off-target effects and the stereoselectivity of PI3K inhibition. This document outlines detailed experimental protocols for biochemical and cell-based assays to elucidate the inhibitory potential of the Duvelisib R-enantiomer against PI3K isoforms and its impact on downstream signaling and cellular proliferation.

Introduction: Duvelisib and the Significance of Stereochemistry in PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] The Class I PI3Ks are heterodimeric enzymes consisting of a regulatory and a catalytic subunit. Four isoforms of the catalytic subunit exist: p110α, p110β, p110δ, and p110γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for malignancies of the immune system.[4][5]

Duvelisib (the S-enantiomer) is an oral inhibitor of PI3K-δ and PI3K-γ and is approved for the treatment of certain hematologic malignancies.[1][2] Its mechanism of action involves the inhibition of the B-cell receptor (BCR) signaling pathway and the disruption of the tumor microenvironment.[3] Like many small molecule inhibitors, Duvelisib possesses a chiral center, leading to the existence of two enantiomers: the biologically active S-enantiomer and the less active R-enantiomer.[1] While the focus of drug development has rightly been on the potent S-enantiomer, a thorough characterization of the R-enantiomer is essential for a comprehensive understanding of the drug's stereospecific interactions with its targets and potential off-target activities.

This guide provides the scientific rationale and detailed methodologies to assess the fundamental biological activity of the Duvelisib R-enantiomer.

Characterizing the Biochemical Activity: PI3K Isoform Specificity

The initial step in characterizing any PI3K inhibitor is to determine its activity against the individual kinase isoforms in a cell-free system. This allows for the direct assessment of enzyme inhibition without the complexities of a cellular environment.

In Vitro PI3K Kinase Inhibition Assay

This biochemical assay measures the ability of the Duvelisib R-enantiomer to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by recombinant PI3K isoforms.

Rationale for Experimental Choices: The use of recombinant enzymes for each of the four Class I PI3K isoforms (α, β, δ, γ) allows for a precise determination of the inhibitor's selectivity profile. A competition-based assay, such as one that measures the displacement of a tracer, provides a sensitive and quantitative readout of kinase activity.

Experimental Protocol: PI3K HTRF Assay

This protocol is adapted from established methods for measuring PI3K activity.

Materials and Reagents:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes

-

PIP2 substrate

-

ATP

-

Biotinylated-PIP3 tracer

-

Europium-labeled anti-GST antibody (or other tag-specific antibody)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

-

Duvelisib R-enantiomer (and S-enantiomer as a positive control) dissolved in DMSO

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the Duvelisib R-enantiomer in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions. The S-enantiomer should be prepared in parallel as a reference compound.

-

Assay Plate Preparation: Add 50 nL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a master mix containing the PI3K enzyme and PIP2 substrate in assay buffer. Add 5 µL of this mix to each well.

-

Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add 10 µL of the detection mix containing biotinylated-PIP3, Europium-labeled antibody, and Streptavidin-XL665 to each well.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The percent inhibition is determined relative to the vehicle (DMSO) and no-enzyme controls. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Comparative Inhibitory Profile

A direct comparison of the IC₅₀ values for the R- and S-enantiomers will reveal the stereoselectivity of the inhibition.

| PI3K Isoform | Duvelisib (S-enantiomer) IC₅₀ (nM) | Duvelisib R-enantiomer IC₅₀ (nM) |

| p110α | 1602[2] | To be determined |

| p110β | 85[2] | To be determined |

| p110δ | 2.5[2] | To be determined |

| p110γ | 27[2] | To be determined |

Table 1: Comparative IC₅₀ values for Duvelisib enantiomers against Class I PI3K isoforms. The values for the S-enantiomer are from published data. The values for the R-enantiomer are to be determined experimentally.

Assessing Cellular Activity: Impact on PI3K Signaling and Cell Proliferation

Moving from a biochemical to a cellular context is crucial to understand how the Duvelisib R-enantiomer affects the PI3K pathway within a living system.

Inhibition of PI3K Signaling Pathway: Phospho-Akt Western Blot

A key downstream effector of PI3K signaling is the serine/threonine kinase Akt. Measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a reliable indicator of PI3K pathway activation.

Rationale for Experimental Choices: Western blotting is a robust and widely used technique to detect changes in protein phosphorylation. Using a cell line with a constitutively active PI3K pathway or one that can be stimulated with a growth factor provides a dynamic range to measure inhibition.

Experimental Protocol: Western Blot for p-Akt (Ser473)